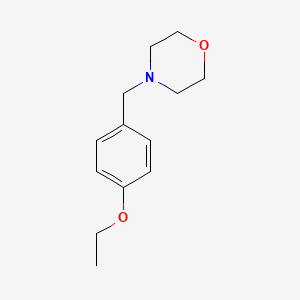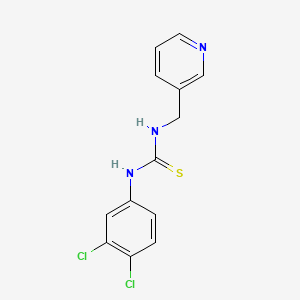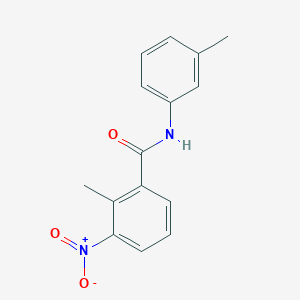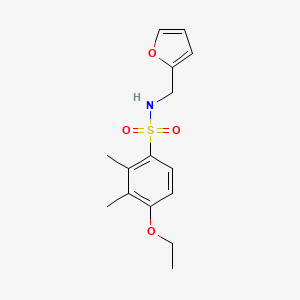![molecular formula C10H11N5OS B5860638 2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5860638.png)
2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide is a chemical compound that has been of interest to researchers due to its potential therapeutic properties. It is a member of the tetrazole family of compounds, which have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. In
作用機序
The exact mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
In addition to its antimicrobial, anti-inflammatory, and anticancer effects, this compound has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many diseases. It has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation.
実験室実験の利点と制限
One advantage of using 2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various disease processes and potential therapeutic interventions. However, one limitation of using this compound is its potential toxicity. Like many other tetrazole compounds, this compound can be cytotoxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide. One area of interest is the development of novel derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the elucidation of the compound's mechanism of action at the molecular level, which could lead to the identification of new drug targets. Furthermore, the potential use of this compound in combination with other drugs or therapies should be investigated, as this may enhance its therapeutic efficacy. Finally, more studies are needed to evaluate the safety and toxicity of this compound, both in vitro and in vivo, in order to determine its potential for clinical use.
合成法
The synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide can be achieved through a variety of methods. One common method involves the reaction of 1-benzyl-1H-tetrazole-5-thiol with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the desired product. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit antimicrobial activity against a variety of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, it has been shown to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, this compound has been found to have anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
特性
IUPAC Name |
2-(1-benzyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c11-9(16)7-17-10-12-13-14-15(10)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROKWCSVFQLFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5860563.png)

![N-(3-chlorophenyl)-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5860577.png)
![2,4-dichloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5860579.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5860586.png)




![5-bromo-2-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5860615.png)



